molecular formula C57H110O6 B1603631 Glyceryl tri(stearate-1-13C) CAS No. 287100-84-9

Glyceryl tri(stearate-1-13C)

Cat. No. B1603631
M. Wt: 894.5 g/mol
InChI Key: DCXXMTOCNZCJGO-FIXLHGMNSA-N
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Description



  • Glyceryl tri(stearate-1-13C) is a compound prepared by reacting glycerin with stearic acid in the presence of a suitable catalyst, such as aluminum oxide.

  • It is a white, microfine crystalline powder.

  • It also occurs naturally in many animal and vegetable fats, such as tallow and cocoa butter.





  • Synthesis Analysis



    • Synthesized by the reaction of glycerin with stearic acid.

    • The process involves esterification, resulting in the formation of glyceryl tri(stearate-1-13C).





  • Molecular Structure Analysis



    • Linear Formula: [CH3(CH2)1613CO2CH2]2CHO213C (CH2)16CH3

    • Molecular Weight: 894.46 g/mol





  • Chemical Reactions Analysis



    • No specific chemical reactions were found in the literature for this compound.





  • Physical And Chemical Properties Analysis



    • Isotopic purity: 99% 13C

    • Melting point: 72-75°C (lit.)

    • Solid form




  • Scientific Research Applications

    Triglyceride Metabolism

    A study conducted by Soma et al. (1992) used 13C nuclear magnetic resonance spectroscopy to study triglyceride metabolism in 3T3-L1 cells, demonstrating the preferential esterification of saturated and unsaturated fatty acids at specific positions on the glycerol backbone. This research highlights the utility of isotopically labeled glycerol derivatives, like Glyceryl tri(stearate-1-13C), in elucidating the metabolic pathways of triglycerides at a cellular level (Soma, Mims, Chari, Rees, & Morrisett, 1992).

    Polymer Synthesis

    The controlled synthesis of hyperbranched polyglycerols via ring-opening multibranching polymerization of glycidol is another application. Sunder et al. (1999) utilized 13C NMR to characterize the degree of branching in polymers, indicating the role of glyceryl derivatives in the development of polymers with specific structural properties (Sunder, Hanselmann, Frey, & Mülhaupt, 1999).

    Molecular Conformational Studies

    Callaghan and Jolley (1979) investigated the temperature dependence of 13C chemical shifts in tristearin to study intramolecular conformational changes. This work underlines the significance of Glyceryl tri(stearate-1-13C) in understanding the physical behavior of triglycerides at the molecular level, providing insights into the flexibility and dynamics of fatty acid chains (Callaghan & Jolley, 1979).

    Glycerol Metabolism and Utilization

    Research by Murarka et al. (2007) on the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals showcases the potential of glycerol derivatives in biotechnological applications, highlighting how glycerol metabolism can be harnessed for biofuel production (Murarka, Dharmadi, Yazdani, & Gonzalez, 2007).

    Safety And Hazards



    • When heated to decomposition, it emits acrid smoke and irritating fumes.




  • Future Directions



    • Research on the applications and potential uses of this compound in various fields.




    Please note that the information provided here is based on available data and scientific literature. For more detailed analysis, further research and consultation with experts are recommended12.


    properties

    IUPAC Name

    2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DCXXMTOCNZCJGO-FIXLHGMNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C57H110O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50584042
    Record name Propane-1,2,3-triyl tri(1-~13~C)octadecanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50584042
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    894.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Glyceryl tri(stearate-1-13C)

    CAS RN

    287100-84-9
    Record name Propane-1,2,3-triyl tri(1-~13~C)octadecanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50584042
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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